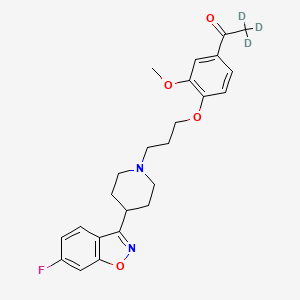

Iloperidone-d3

Overview

Description

Iloperidone-d3 is the deuterium labeled Iloperidone . Iloperidone is used to treat the symptoms of psychotic (mental) disorders, such as schizophrenia . It is an atypical antipsychotic for the schizophrenia symptoms .

Molecular Structure Analysis

Iloperidone-d3 has a molecular formula of C24H24D3FN2O4 and a molecular weight of 429.5 . It exhibits high affinity for 5-HT 2A, NE α1, D 2, and D 3 receptors .Physical And Chemical Properties Analysis

Iloperidone is an antipsychotic drug having low and pH-dependent solubility, hence less bioavailability . The molecular formula of Iloperidone-d3 is C24H24D3FN2O4 .Scientific Research Applications

Binding to Dopamine and Serotonin Receptors : Iloperidone shows affinity for dopamine D2 receptors and for 5-HT2A receptors. It displays higher affinity for the dopamine D3 receptor than for the dopamine D4 receptor. Iloperidone also shows high affinity for the 5-HT6 and 5-HT7 receptors, indicating implications for antipsychotic compounds (Kongsamut et al., 1996).

Genetic Associations with Antipsychotic Response : Genetic polymorphisms associated with iloperidone efficacy were identified, including those in the NPAS3 gene, which might lead to a better understanding of schizophrenia's etiology and treatment (Lavedan et al., 2009).

Broad Spectrum Dopamine/Serotonin/Norepinephrine Receptor Antagonist : Iloperidone targets a selective set of dopamine, norepinephrine, and serotonin receptor subtypes, suggesting potential as a broad-spectrum antipsychotic effective against various schizophrenia symptoms (Kalkman et al., 2001).

Pharmacokinetics and Safety : Studies on iloperidone evaluated its safety and pharmacokinetics, indicating good oral absorption, slow elimination, and reduced incidence of certain adverse events when taken with food (Sainati et al., 1995).

Functional Characterization at Multiple Receptors : Iloperidone exhibits antagonist activity at human D2, D3, α2C, 5-HT6, and 5-HT1A receptors, suggesting a complex interaction with various neurotransmitter systems (Kalkman et al., 2003).

Efficacy in Acute Exacerbations of Schizophrenia : A trial showed iloperidone's efficacy in reducing schizophrenia symptoms, with a better side effect profile compared to other antipsychotics, although with higher rates of certain adverse effects like weight gain and tachycardia (Cutler et al., 2008).

Safety in Short-Term Trials : Pooled analysis of short-term trials suggests a reassuring safety profile for iloperidone, including low rates of extrapyramidal symptoms and modest short-term effect on weight gain (Weiden et al., 2008).

Safety And Hazards

properties

IUPAC Name |

2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXHEBAFVSFQEX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131668282 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)